6-(2,4-Dimethylphenoxy)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethylphenoxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a 2,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine typically involves the reaction of 2,4-dimethylphenol with a suitable pyridazine precursor. One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production methods for pyridazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and neutral reaction conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylphenoxy)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,4-Dimethylphenoxy)pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine, known for its diverse biological activities.
Pyridazinone: A derivative of pyridazine with a keto functionality, also known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine isomer with nitrogen atoms at positions 1 and 3, widely studied for its medicinal properties.
Uniqueness
This compound is unique due to the presence of the 2,4-dimethylphenoxy group, which can enhance its biological activity and selectivity. This substitution pattern can lead to improved pharmacokinetic properties and reduced side effects compared to other pyridazine derivatives .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-(2,4-dimethylphenoxy)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)16-12-6-5-11(13)14-15-12/h3-7H,1-2H3,(H2,13,14) |
InChI Key |
SYZAQRRWBJHNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.